Cas no 482-91-7 (Aricine)

Aricine structure
Aricine structure
Productnaam:Aricine
CAS-nummer:482-91-7
MF:C22H26N2O4
MW:382.452846050262
CID:329922
PubChem ID:251575

Aricine Chemische en fysische eigenschappen

Naam en identificatie

    • Oxayohimban-16-carboxylicacid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19a,20a)-
    • Aricine
    • ARICINE(RG)
    • Heterophylline
    • Cinchovatine
    • [ "Cinchovatine", " Heterophylline" ]
    • CHEMBL525626
    • SCHEMBL17089219
    • CS-0148970
    • AKOS032948537
    • NSC-72136
    • NSC72136
    • methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
    • HY-N8720
    • Heterophylline (Rauwolfia)
    • FS-9922
    • CHEBI:2821
    • BDBM50480269
    • C09037
    • AC1L5K58
    • Oxayohimban-16-carboxylic acid,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • ARICINE [MI]
    • 482-91-7
    • (19.ALPHA.,20.ALPHA.)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • Q27105835
    • Oxayohimban-16-carboxylic acid, 16, 17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha., 20.alpha.)-
    • Raubasinine
    • Reserpinine (Aricine)
    • 11-METHOXYTETRAHYDROALSTONINE
    • 482-96-2
    • SCHEMBL1654918
    • NSC-15624
    • NSC15624
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • UNII-BUW4ULQ00A
    • TP250R6K5B
    • Cinchovatine (VAN)
    • Pubescine
    • 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
    • CHEMBL1329821
    • Raubasinin
    • Heterophylline (VAN)
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • MLS002638438
    • Reserpinine (C22 alkaloid)
    • Q2145567
    • Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • NCGC00160192-01
    • Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • CCG-103083
    • AKOS003672766
    • NS00094811
    • NSC 15624
    • BDBM65524
    • UNII-TP250R6K5B
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
    • DTXSID80275719
    • NSC 72136
    • Cabucine
    • (19ALPHA,20ALPHA)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo(11.8.0.02,10.04,9.015,20)henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
    • DA-48550
    • 4-methoxy-6-(3-pyridyl)pyran-2-one
    • Quinovatine
    • (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetate 2,5-dinicotinate 8-benzoate
    • BUW4ULQ00A
    • 1,6-dihydroxy-7-methoxy-2-methylanthraquinone
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-(9CI)
    • (1R)-4beta,8Abeta,9,9-tetramethyl-4aalpha,6alpha-(epoxymethano)decahydronaphthalene-1beta,2beta,5alpha,8alpha-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
    • Aricin
    • 16,17-didehydro-10-methoxy-19 alpha-methyloxayohimban-16-carboxylic acid
    • (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
    • Inchi: InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
    • InChI-sleutel: DTDADHMBRZKXSC-GKASHWOUSA-N
    • LACHT: COC1C=CC2=C(C3CCN4C[C@H]5[C@H](C)OC=C(C(OC)=O)[C@H]5C[C@H]4C=3N2)C=1

Berekende eigenschappen

  • Exacte massa: 382.18900
  • Monoisotopische massa: 382.18925731g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 3
  • Complexiteit: 652
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 63.8Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • PSA: 63.79000
  • LogboekP: 3.12530
  • Specifieke rotatie: D20 -91° (c = 1.4 in chloroform); D20 -63° (c = 1.5 in pyridine); D20 -57° (ethanol)
  • pka: pKa in 80% methyl cellosolve 5.80; in 1:1 DMF-water 6.8(at 25℃)

Aricine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
A766565-1mg
Aricine
482-91-7
1mg
$ 165.00 2021-05-08
TRC
A766565-10mg
Aricine
482-91-7
10mg
$ 1320.00 2021-05-08
TargetMol Chemicals
TN3440-5mg
Aricine
482-91-7
5mg
¥ 4850 2024-07-20
A2B Chem LLC
AG28288-5mg
ARICINE
482-91-7 98%
5mg
$1520.00 2024-04-19
TargetMol Chemicals
TN3440-1 ml * 10 mm
Aricine
482-91-7
1 ml * 10 mm
¥ 4950 2024-07-20
TargetMol Chemicals
TN3440-5 mg
Aricine
482-91-7 98%
5mg
¥ 4,850 2023-07-11
TargetMol Chemicals
TN3440-1 mL * 10 mM (in DMSO)
Aricine
482-91-7 98%
1 mL * 10 mM (in DMSO)
¥ 4950 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A50250-5mg
Aricine
482-91-7 ,HPLC≥98%
5mg
¥3438.0 2023-09-08
Aanbevolen leveranciers
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd